molecular formula C13H8N2O3S B8112601 5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid

5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid

Cat. No.: B8112601
M. Wt: 272.28 g/mol
InChI Key: SGSJKJPVXGKANM-UHFFFAOYSA-N
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Description

5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a thiazolo[3,2-a]pyrimidine core. This structure is notable for its potential biological activities and applications in medicinal chemistry. The compound’s unique arrangement of nitrogen, sulfur, and oxygen atoms within its ring system contributes to its reactivity and potential as a pharmacophore.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-aminothiazole with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate then undergoes cyclization with phenyl isothiocyanate, followed by oxidation to yield the target compound.

Reaction Conditions:

    Step 1: 2-aminothiazole + ethyl acetoacetate, acidic medium, reflux.

    Step 2: Intermediate + phenyl isothiocyanate, cyclization.

    Step 3: Oxidation of the cyclized product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism by which 5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid exerts its effects often involves interaction with biological macromolecules. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various molecular targets, including proteins and nucleic acids, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid
  • 7-Phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid

Comparison

Compared to similar compounds, 5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the phenyl group at the 7-position enhances its potential interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

5-oxo-7-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3S/c16-11-9(12(17)18)10(8-4-2-1-3-5-8)14-13-15(11)6-7-19-13/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSJKJPVXGKANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N3C=CSC3=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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